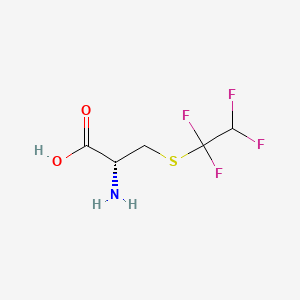
S-(1,1,2,2-Tetrafluoroethyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,1,2,2-Tetrafluoroethyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C5H7F4NO2S and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicity Studies
TFE-Cys has been investigated for its toxicity profile, particularly in relation to tetrafluoroethylene (TFE), a compound known for its hazardous effects. A study involving F344 rats and B6C3F1 mice examined the effects of TFE and TFE-Cys through inhalation and oral administration respectively. The results indicated that TFE exposure led to slight kidney damage in both species, while TFE-Cys caused severe microscopic changes in the kidneys of rats and moderate changes in mice. Notably, increased cell proliferation was observed in the kidneys and livers of both species after exposure to high doses of TFE-Cys .
Table 1: Summary of Toxicity Findings
| Exposure Type | Species | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Inhalation | Rats | 1200 ppm | Slight kidney changes |
| Inhalation | Mice | 1200 ppm | No significant liver damage |
| Oral | Rats | 50 | Severe kidney changes |
| Oral | Mice | 50 | Moderate kidney changes |
Metabolic Pathways
The metabolic activation of TFE-Cys has been studied extensively to understand its bioactivation processes. Research indicates that TFE-Cys undergoes conversion to reactive intermediates via β-elimination reactions catalyzed by cysteine S-conjugate β-lyases. These intermediates can covalently bind to nucleophiles, which may have implications for cellular toxicity and metabolic pathways . The use of rat renal cytosol in these studies has provided insights into the enzymatic activities involved in the metabolism of halogenated compounds.
Enzyme Interactions
TFE-Cys serves as an important substrate for various enzymes involved in amino acid metabolism. Specifically, it has been identified as an excellent substrate for human glutamine transaminase K and cysteine S-conjugate β-lyases . The interaction with these enzymes is crucial for understanding the compound's role in detoxification processes and its potential implications in pharmacology.
Table 2: Enzyme Substrate Specificity
| Enzyme Type | Substrate | Activity Level |
|---|---|---|
| Human Glutamine Transaminase K | S-(1,1,2,2-Tetrafluoroethyl)cysteine | Excellent |
| Cysteine S-conjugate β-lyase | This compound | Moderate |
Case Study 1: Toxicological Assessment
A comprehensive study assessed the toxicological effects of TFE-Cys through repeated exposure in animal models. The findings revealed significant renal toxicity associated with high doses of TFE-Cys, highlighting the need for careful consideration in occupational settings where exposure to tetrafluoroethylene occurs.
Case Study 2: Metabolic Activation
Another investigation focused on the metabolic activation pathways of TFE-Cys using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and fluorine nuclear magnetic resonance (19F-NMR). This study elucidated the formation of various reactive metabolites that could contribute to cellular toxicity .
特性
CAS番号 |
94840-66-1 |
|---|---|
分子式 |
C5H7F4NO2S |
分子量 |
221.18 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H7F4NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
InChIキー |
YDRYQBCOLJPFFX-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
異性体SMILES |
C([C@@H](C(=O)O)N)SC(C(F)F)(F)F |
正規SMILES |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
同義語 |
S-(1,1,2,2-tetrafluoroethyl)cysteine S-TFEC TFE-Cys |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















